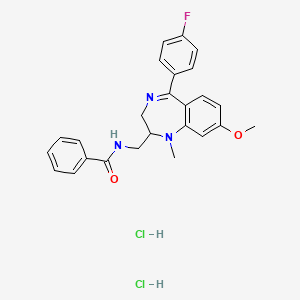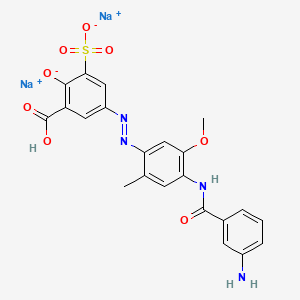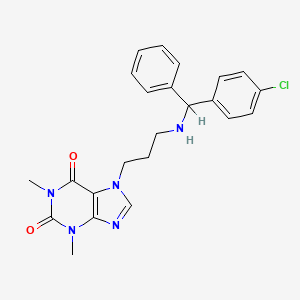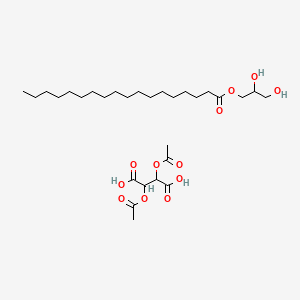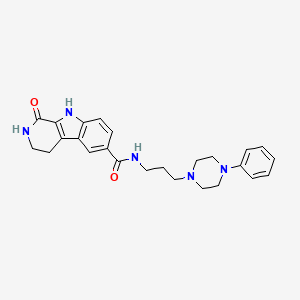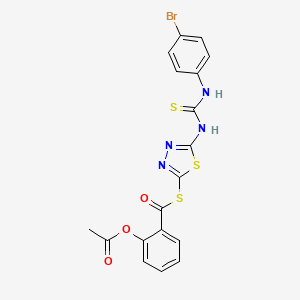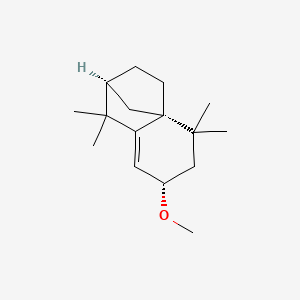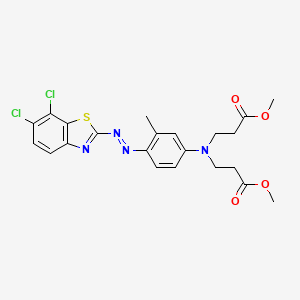
3,4-Hexanedione, dioxime, disodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Hexanedione, dioxime, disodium salt is a chemical compound with the molecular formula C6H10N2O2Na2 It is a derivative of 3,4-Hexanedione, which is known for its applications in various fields such as chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Hexanedione can be synthesized by the condensation of ethyl propionate in the presence of sodium metal, followed by oxidation of the resulting propionin with copper acetate or ferric chloride . The dioxime derivative can be prepared by reacting 3,4-Hexanedione with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The disodium salt form is obtained by neutralizing the dioxime with sodium hydroxide.
Industrial Production Methods
Industrial production of 3,4-Hexanedione, dioxime, disodium salt typically involves large-scale synthesis using the same basic chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Hexanedione, dioxime, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.
Reduction: Reduction reactions can convert the dioxime to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxime groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Hexanedione, dioxime, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 3,4-Hexanedione, dioxime, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Hexanedione: The parent compound, known for its applications in organic synthesis.
2,3-Hexanedione: A structural isomer with different chemical properties and applications.
3,4-Pentanedione: A related diketone with similar reactivity but different molecular structure.
Uniqueness
3,4-Hexanedione, dioxime, disodium salt is unique due to its dioxime and disodium salt functional groups, which confer distinct chemical properties and reactivity. These functional groups make it particularly useful in specific chemical reactions and applications that other similar compounds may not be suitable for.
Propiedades
Número CAS |
71156-02-0 |
|---|---|
Fórmula molecular |
C6H10N2Na2O2 |
Peso molecular |
188.14 g/mol |
Nombre IUPAC |
disodium;3-N,4-N-dioxidohexane-3,4-diimine |
InChI |
InChI=1S/C6H12N2O2.2Na/c1-3-5(7-9)6(4-2)8-10;;/h9-10H,3-4H2,1-2H3;;/q;2*+1/p-2/b7-5-,8-6+;; |
Clave InChI |
YHLVAHNQOQBDER-RRBJLESWSA-L |
SMILES isomérico |
CC/C(=N\[O-])/C(=N\[O-])/CC.[Na+].[Na+] |
SMILES canónico |
CCC(=N[O-])C(=N[O-])CC.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4S)-N-[(2R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide](/img/structure/B12700277.png)

